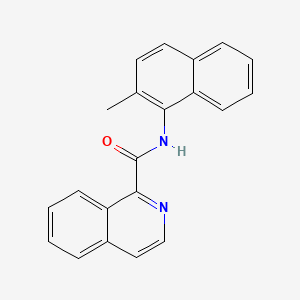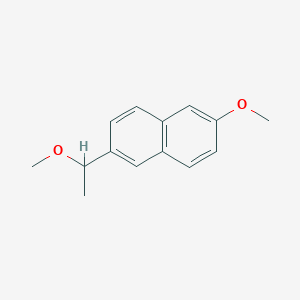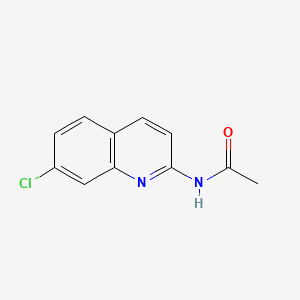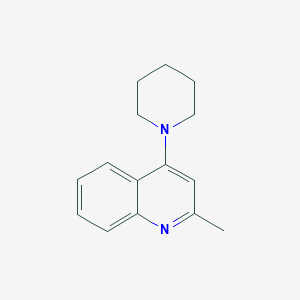
N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide is a chemical compound known for its unique structure and properties It contains a morpholine ring, a trifluoromethyl group, and a benzenecarboximidamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide typically involves the reaction of 4-morpholin-4-yl-3-(trifluoromethyl)benzoic acid with hydroxylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is scaled up to accommodate larger quantities, and additional purification steps may be implemented to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and solvents to ensure efficient reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield oxides, reduction may produce reduced forms of the compound, and substitution reactions result in derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
Comparación Con Compuestos Similares
Similar Compounds
1-Morpholin-4-yl-3-(3-trifluoromethyl-phenyl)-urea: This compound shares structural similarities with N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide and is used in similar research applications.
4-Morpholin-4-yl-2-(trifluoromethyl)aniline: Another related compound with comparable properties and uses.
Uniqueness
N’-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C12H14F3N3O2 |
|---|---|
Peso molecular |
289.25 g/mol |
Nombre IUPAC |
N'-hydroxy-4-morpholin-4-yl-3-(trifluoromethyl)benzenecarboximidamide |
InChI |
InChI=1S/C12H14F3N3O2/c13-12(14,15)9-7-8(11(16)17-19)1-2-10(9)18-3-5-20-6-4-18/h1-2,7,19H,3-6H2,(H2,16,17) |
Clave InChI |
GMZCTVSYHPHGGB-UHFFFAOYSA-N |
SMILES isomérico |
C1COCCN1C2=C(C=C(C=C2)/C(=N\O)/N)C(F)(F)F |
SMILES canónico |
C1COCCN1C2=C(C=C(C=C2)C(=NO)N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-[[(2R)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-4-propan-2-ylpiperazine](/img/structure/B14112436.png)


![N-benzyl-2-[2-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]-1,3-thiazol-4-yl]acetamide](/img/structure/B14112445.png)

![N-(3-methoxyphenyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14112454.png)
![3-(3-chlorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14112459.png)

![Meropenem sodium carbonate [who-DD]](/img/structure/B14112465.png)

![Diethyl 2-[(4-fluorobenzyl)amino]malonate](/img/structure/B14112495.png)
![(3S)-3-Cyclopropyl-3-(3-{[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2'-fluoro-5'-methoxy-4-biphenylyl]methoxy}phenyl)propanoic acid](/img/structure/B14112501.png)
![6-{2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl}-N-phenylhexanamide](/img/structure/B14112506.png)

